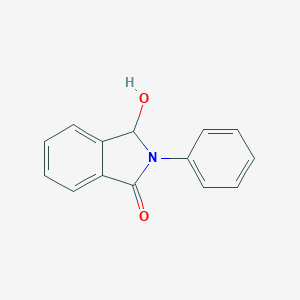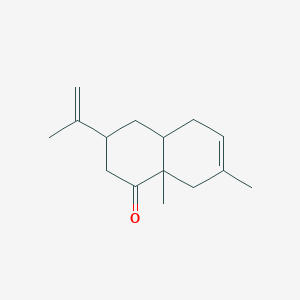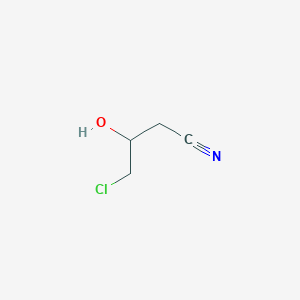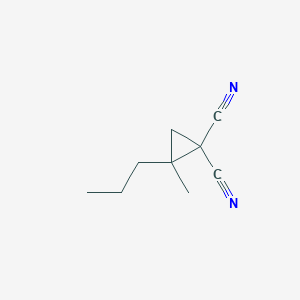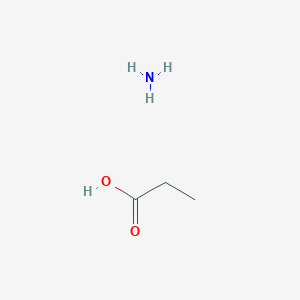
Ammonium propionate
Übersicht
Beschreibung
Ammonium propionate, also known as ammonium propanoate, is the ammonium salt of propionic acid. It has the chemical formula NH4(C2H5COO). It is formed by the reaction of propionic acid and ammonia . It is used in several products, including fertilizers, water treatment chemicals, and plant protection products . It also serves as an antiseptic, antifungal agent, antimould agent, and preservative in the feed industry or food industry .
Synthesis Analysis
Ammonium propionate is formed by the reaction of propionic acid and ammonia . A patent describes a preparation method for ammonium propionate crystal, which involves adding propionic acid into a reactor, preheating and pressure stabilizing liquid ammonia, introducing ammonia gas into the reactor for reaction, cooling and controlling the reaction temperature, and stabilizing pressure .Molecular Structure Analysis
Ammonium propionate crystallizes in the monoclinic crystal system and consists of alternating NH4+ and Prop- ions organized into a 3D framework via hydrogen bonds .Physical And Chemical Properties Analysis
Ammonium propionate has a molar mass of 91.110 g·mol−1. It has a melting point of 45 °C (113 °F; 318 K) and a boiling point of 141.7 °C (287.1 °F; 414.8 K). It is soluble in water at a concentration of 1 g/mL .Wissenschaftliche Forschungsanwendungen
Animal Nutrition and Physiology : In lactating dairy cows, the hypophagic effects of Ammonium are greater when infused with propionate compared to acetate. This interaction affects meal frequency and feed intake, indicating that Ammonium propionate may reduce hunger without affecting satiety (Oba & Allen, 2003).
Biotechnology : Propionate production via fermentation is economically significant. High purity propionate can be produced from glucose in mixed culture fermentation, especially under high Ammonium concentration conditions. This approach demonstrates potential for industrial propionate production (Chen et al., 2017).
Microbial Pathways : Anaerobic ammonium oxidation (anammox) bacteria can oxidize propionate, showing a more versatile metabolism than previously assumed. Propionate oxidation occurs simultaneously with anaerobic ammonium oxidation, suggesting applications in wastewater treatment and microbial ecology studies (Güven et al., 2005).
Occupational Health : In healthcare settings, N,N-didecyl-N-methyl-poly(oxyethyl) ammonium propionate, a quaternary ammonium compound used for disinfection, has been identified as a cause of allergic contact dermatitis in a dental assistant. This highlights its relevance in occupational health and safety considerations (De Quintana Sancho et al., 2014).
Agricultural Applications : Ammonium propionate has been found effective in haymaking as a preservative. Improved application techniques and equipment for this chemical were evaluated, showing its utility in agricultural processes (Charlick et al., 1980).
Biochemical Analysis : In the field of analytical biochemistry, a solution of propionic acid, 1 M ammonium hydroxide, and isopropyl alcohol has been used as the ascending solvent in thin-layer chromatography for separating phosphotyrosine, phosphothreonine, and phosphoserine in protein hydrolysates (Neufeld et al., 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azane;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWHXZUIGHOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63785-12-6 | |
| Record name | Propanoic acid, ammonium salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63785-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066207 | |
| Record name | Propanoic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium propionate | |
CAS RN |
17496-08-1 | |
| Record name | Ammonium propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




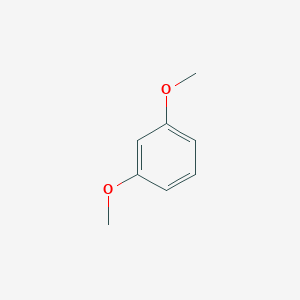

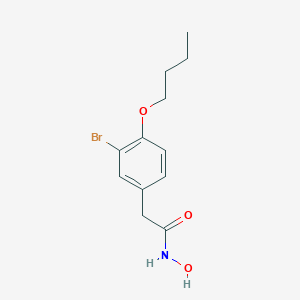

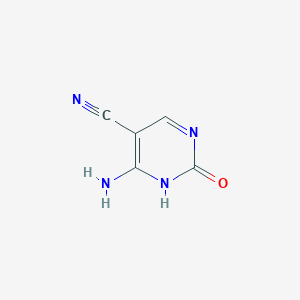

![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
